![molecular formula C56H46N4O4 B12340552 Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
Meso-tetra[4-(allyloxy)phenyl] porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meso-tetra[4-(allyloxy)phenyl] porphine: is a synthetic porphyrin compound characterized by its unique structure, which includes four allyloxyphenyl groups attached to the meso positions of the porphine core. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its photophysical and electrochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra[4-(allyloxy)phenyl] porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by cyclotetramerization. The key starting materials include unsubstituted pyrrole and compounds capable of forming methylene bridges . The reaction is carried out in the presence of a catalyst, such as p-toluene sulfonic acid, and the mixture is heated to facilitate the formation of the porphyrin ring .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Meso-tetra[4-(allyloxy)phenyl] porphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the porphyrin ring and the allyloxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the porphyrin ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the porphyrin ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives .
科学研究应用
Chemistry: Meso-tetra[4-(allyloxy)phenyl] porphine is used in the synthesis of supramolecular assemblies and dendrimers. Its unique structure allows for the construction of complex molecular architectures .
Biology: In biological research, this compound is utilized as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Medicine: The compound’s photophysical properties are exploited in medical imaging and diagnostics. It is used in the development of sensors and imaging agents for detecting various biological targets .
Industry: In industrial applications, this compound is employed in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
The mechanism by which meso-tetra[4-(allyloxy)phenyl] porphine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. The porphyrin ring absorbs light energy, which is then transferred to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy .
Molecular Targets and Pathways: The primary molecular targets include cellular membranes, proteins, and nucleic acids. The generated ROS can cause oxidative damage to these targets, leading to cell death. The pathways involved include the activation of apoptotic signaling cascades and the disruption of cellular homeostasis .
相似化合物的比较
Meso-tetra(4-carboxyphenyl) porphine: This compound is similar in structure but contains carboxyphenyl groups instead of allyloxyphenyl groups.
Meso-tetra(4-sulfonatophenyl) porphine: This derivative has sulfonatophenyl groups and is known for its water solubility and applications in photodynamic therapy.
Meso-tetra(N-methyl-4-pyridyl) porphine: This compound features N-methyl-4-pyridyl groups and is used in various catalytic and photophysical applications.
Uniqueness: Meso-tetra[4-(allyloxy)phenyl] porphine is unique due to its allyloxyphenyl groups, which provide distinct photophysical properties and reactivity. These properties make it particularly suitable for applications in supramolecular chemistry and photodynamic therapy .
属性
分子式 |
C56H46N4O4 |
|---|---|
分子量 |
839.0 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57,60H,1-4,33-36H2 |
InChI 键 |
TXPIYPFMEBQQFI-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C=C4)C9=CC=C(C=C9)OCC=C)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




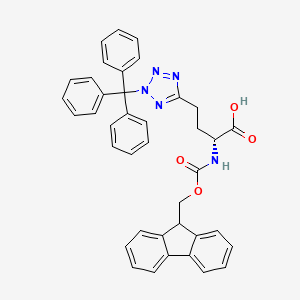
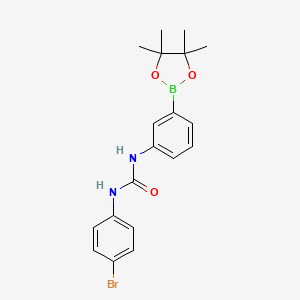

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)



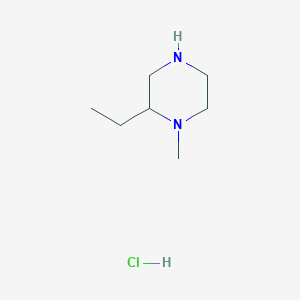

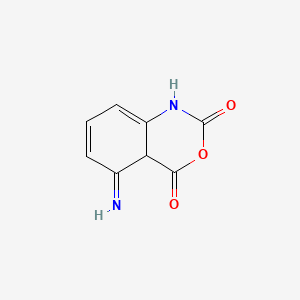
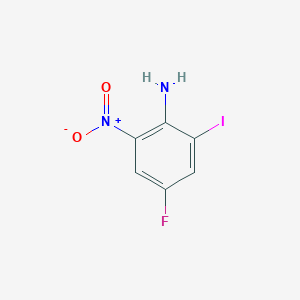
![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
